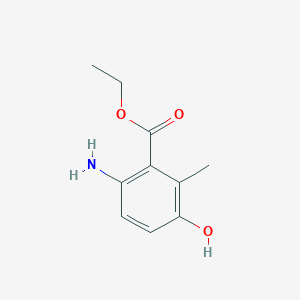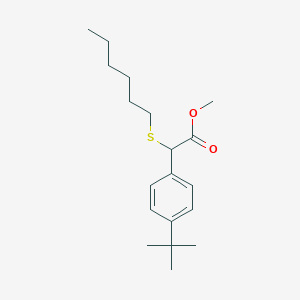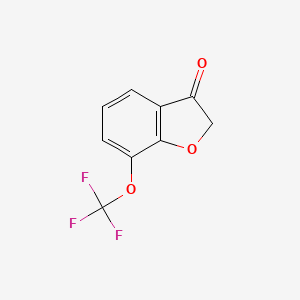
3(2H)-Benzofuranone, 7-(trifluoromethoxy)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3(2H)-Benzofuranone, 7-(trifluoromethoxy)- is a chemical compound characterized by the presence of a benzofuranone core with a trifluoromethoxy group attached at the 7th position.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3(2H)-Benzofuranone, 7-(trifluoromethoxy)- typically involves the intramolecular cyclization of 4-hydroxyalkynones in the presence of potassium hydroxide (KOH) at room temperature. This method yields the desired furanone in moderate-to-good yields . Another approach involves the reaction of acid chloride with terminal alkyne in the presence of copper iodide (CuI) at room temperature .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the synthesis methods mentioned above can be scaled up for industrial applications, provided the reaction conditions are optimized for larger-scale production.
Chemical Reactions Analysis
Types of Reactions: 3(2H)-Benzofuranone, 7-(trifluoromethoxy)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can yield dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzofuranone core or the trifluoromethoxy group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under various conditions.
Major Products Formed:
Oxidation: Quinones and related derivatives.
Reduction: Dihydrobenzofuranones.
Substitution: Substituted benzofuranones with various functional groups.
Scientific Research Applications
3(2H)-Benzofuranone, 7-(trifluoromethoxy)- has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activities, including antifungal and anticancer properties.
Medicine: Explored for its potential as a pharmaceutical intermediate and for its therapeutic properties.
Industry: Utilized in the development of advanced materials and agrochemicals.
Mechanism of Action
The mechanism of action of 3(2H)-Benzofuranone, 7-(trifluoromethoxy)- involves its interaction with specific molecular targets and pathways. The trifluoromethoxy group enhances the compound’s lipophilicity and metabolic stability, allowing it to interact effectively with biological membranes and enzymes . The benzofuranone core can act as an alkylating agent, forming covalent bonds with nucleophilic sites in biological molecules .
Comparison with Similar Compounds
3(2H)-Furanone: Shares the furanone core but lacks the trifluoromethoxy group.
Trifluoromethoxybenzene: Contains the trifluoromethoxy group but lacks the furanone core.
Benzofuranone Derivatives: Various derivatives with different substituents at the 7th position.
Uniqueness: 3(2H)-Benzofuranone, 7-(trifluoromethoxy)- is unique due to the combination of the benzofuranone core and the trifluoromethoxy group. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C9H5F3O3 |
|---|---|
Molecular Weight |
218.13 g/mol |
IUPAC Name |
7-(trifluoromethoxy)-1-benzofuran-3-one |
InChI |
InChI=1S/C9H5F3O3/c10-9(11,12)15-7-3-1-2-5-6(13)4-14-8(5)7/h1-3H,4H2 |
InChI Key |
SFCXGNINZWBEJN-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=O)C2=C(O1)C(=CC=C2)OC(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


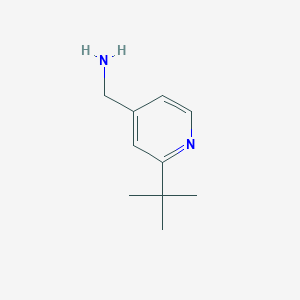

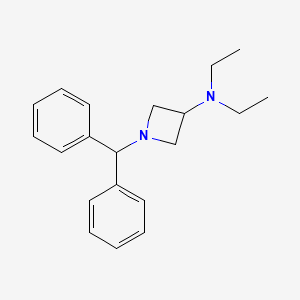
![4-[3-(Bromomethyl)benzoyl]thiophene-2-sulfonyl chloride](/img/structure/B13872265.png)
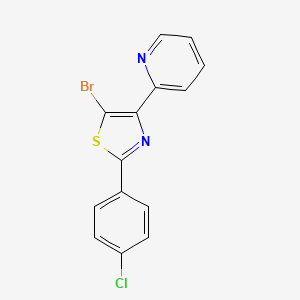
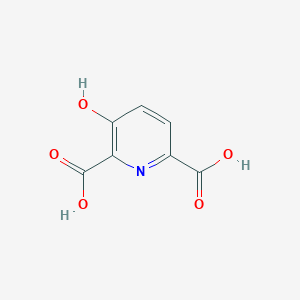


![[2-[1-[(2-Methoxy-2-oxoethyl)amino]ethyl]thiophen-3-yl]boronic acid](/img/structure/B13872288.png)
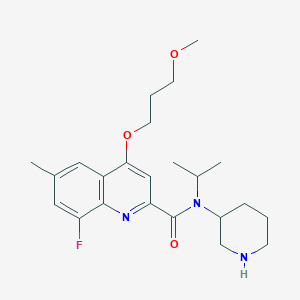
![N-[(3-aminophenyl)methyl]pyridin-2-amine](/img/structure/B13872298.png)
